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Abstract
Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also known by its designation L-659,877, is a synthetic cyclic

hexapeptide that has garnered significant interest in the field of pharmacology for its potent and

selective antagonist activity at the neurokinin-2 (NK-2) receptor. This document provides a

comprehensive overview of the structure, physicochemical properties, and biological activity of

Cyclo(Gln-Trp-Phe-Gly-Leu-Met). It includes a detailed summary of its biological activity, a

description of the relevant signaling pathways, and a compilation of what is known about its

synthesis and characterization, presented to aid researchers and professionals in drug

development.

Structure and Physicochemical Properties
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic hexapeptide with the sequence Gln-Trp-Phe-Gly-

Leu-Met. The cyclization of the peptide backbone imparts a constrained conformation, which is

crucial for its selective binding to the NK-2 receptor.

Chemical Structure:

Physicochemical Data Summary
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While experimentally determined values for several physicochemical properties are not readily

available in the literature, computed values and general characteristics of similar cyclic

peptides provide some insight. The following table summarizes the available data for

Cyclo(Gln-Trp-Phe-Gly-Leu-Met).

Property Value Source

Molecular Formula C38H50N8O7S PubChem[1]

Molecular Weight 762.9 g/mol PubChem[1]

IUPAC Name

3-[(2S,8S,14S,17S)-8-benzyl-

5-(1H-indol-3-ylmethyl)-14-(2-

methylpropyl)-17-(2-

methylsulfanylethyl)-3,6,9,12,1

5,18-hexaoxo-1,4,7,10,13,16-

hexazacyclooctadec-2-

yl]propanamide

PubChem[1]

CAS Number 125989-12-0 Biosynth[2]

Computed XLogP3-AA 2.2 PubChem[1]

Note: XLogP3-AA is a computed value and may differ from experimentally determined logP.

Biological Activity and Mechanism of Action
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a potent and selective competitive antagonist of the

tachykinin NK-2 receptor.[3] Tachykinin receptors, including NK-1, NK-2, and NK-3, are a family

of G-protein coupled receptors (GPCRs) that are activated by neuropeptides called tachykinins,

such as Substance P and Neurokinin A (NKA). The NK-2 receptor is primarily expressed in the

smooth muscle of the gastrointestinal, respiratory, and urinary tracts.

Quantitative Biological Activity

The antagonist activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been quantified in various in

vitro assays.
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Assay Parameter Value Species/Tissue

Radioligand Binding

Assay
pIC50 8.0

Hamster urinary

bladder

Functional Assay

(Antagonism of

Eledoisin)

pKB 8.1 Rat vas deferens

Data sourced from Patacchini et al. (1999).

Mechanism of Action and Signaling Pathway

As an antagonist, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) binds to the NK-2 receptor but does not

elicit a biological response. Instead, it blocks the binding of endogenous agonists like

Neurokinin A, thereby inhibiting the downstream signaling cascade.

The NK-2 receptor is coupled to Gq/11 G-proteins. Upon activation by an agonist, the following

signaling pathway is initiated:

G-protein Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C

(PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca2+).

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates

Protein Kinase C (PKC).

Cellular Response: The activation of these downstream effectors leads to various

physiological responses, including smooth muscle contraction.

Simultaneously, activation of the NK-2 receptor can lead to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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By blocking the initial binding of agonists, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) prevents these

downstream events.
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NK-2 Receptor Signaling Pathway

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Cyclo(Gln-Trp-Phe-

Gly-Leu-Met) are not extensively published. However, based on general methods for cyclic

peptide synthesis and analysis, the following workflows can be inferred.

Synthesis and Purification
The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) would typically be achieved through solid-

phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase or on-resin

cyclization, and subsequent purification.
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General Synthesis and Purification Workflow

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
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Resin Selection: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, would be

used as the solid support.

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, would be attached to

the resin.

Iterative Deprotection and Coupling: The synthesis would proceed by repeated cycles of:

Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a base,

typically piperidine in DMF.

Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling

reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by reaction with the

deprotected N-terminus on the resin-bound peptide. This cycle is repeated for each amino

acid in the sequence (Leu, Gly, Phe, Trp, Gln).

Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin.

For a 2-CTC resin, a mild acidic cleavage cocktail (e.g., TFA/DCM) can be used to yield the

protected linear peptide.

Cyclization:

Solution-Phase Cyclization: The cleaved, protected linear peptide is dissolved at a high

dilution in a suitable solvent (e.g., DMF) to favor intramolecular cyclization over

intermolecular polymerization. A coupling reagent (e.g., HATU, HOBt) and a base (e.g.,

DIPEA) are added to facilitate the formation of the amide bond between the N- and C-

termini.

On-Resin Cyclization: Alternatively, the linear peptide can be cyclized while still attached to

the resin, followed by cleavage to release the cyclic peptide.

Purification:

The crude cyclic peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a

small amount of trifluoroacetic acid (TFA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization
Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular

weight of the purified peptide. The expected [M+H]+ ion would be at m/z 763.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy in a

suitable solvent (e.g., DMSO-d6) would be employed to confirm the amino acid sequence and

to determine the three-dimensional solution structure of the cyclic peptide. A conformational

analysis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been conducted using 2D-HOHAHA and 2D-

ROESY to assign all protons and determine through-space proton-proton interactions.[3]

Biological Activity Assays
Radioligand Binding Assay (for pIC50):

Membrane Preparation: Membranes from cells expressing the NK-2 receptor (e.g., hamster

urinary bladder) are prepared.

Binding Reaction: The membranes are incubated with a radiolabeled NK-2 receptor ligand

(e.g., [³H]-SR48968) in the presence of varying concentrations of Cyclo(Gln-Trp-Phe-Gly-

Leu-Met).

Separation and Counting: The bound and free radioligand are separated by filtration, and the

radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

Data Analysis: The concentration of the cyclic peptide that inhibits 50% of the specific

binding of the radioligand (IC50) is determined, and the pIC50 is calculated (-log IC50).

Functional Assay (for pKB):

Tissue Preparation: An isolated tissue preparation containing functional NK-2 receptors (e.g.,

rat vas deferens) is mounted in an organ bath.
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Cumulative Concentration-Response Curve: A cumulative concentration-response curve to

an NK-2 agonist (e.g., eledoisin) is generated to determine the baseline response.

Antagonist Incubation: The tissue is incubated with a fixed concentration of Cyclo(Gln-Trp-

Phe-Gly-Leu-Met) for a defined period.

Shifted Concentration-Response Curve: A second cumulative concentration-response curve

to the agonist is generated in the presence of the antagonist.

Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and

absence of the antagonist) is calculated. The pKB value is then determined using the Schild

equation.

Conclusion
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a valuable pharmacological tool for studying the role of the

NK-2 receptor in various physiological and pathophysiological processes. Its high potency and

selectivity make it a lead compound for the potential development of therapeutic agents

targeting conditions involving NK-2 receptor-mediated signaling, such as certain inflammatory

and smooth muscle-related disorders. Further research into its detailed physicochemical

properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer
Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

3. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and
molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1673830?utm_src=pdf-custom-synthesis
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661695/
https://pubmed.ncbi.nlm.nih.gov/8161607/
https://pubmed.ncbi.nlm.nih.gov/8161607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Cyclo(Gln-Trp-Phe-Gly-
Leu-Met)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673830#cyclo-gln-trp-phe-gly-leu-met-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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